Ethyl 6-bromo-5-chloropyrazine-2-carboxylate
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Overview
Description
Ethyl 6-bromo-5-chloropyrazine-2-carboxylate is a chemical compound with the molecular formula C₇H₆BrClN₂O₂ It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-5-chloropyrazine-2-carboxylate typically involves the bromination and chlorination of pyrazine derivatives. One common method includes the reaction of 6-bromo-5-chloropyrazine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-5-chloropyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyrazine N-oxides or reduction to yield pyrazine derivatives with different oxidation states.
Coupling Reactions: It can participate in coupling reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
The major products formed from these reactions include various substituted pyrazine derivatives, pyrazine N-oxides, and reduced pyrazine compounds .
Scientific Research Applications
Ethyl 6-bromo-5-chloropyrazine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-5-chloropyrazine-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with nucleic acids and proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-bromo-5-fluoropyrazine-2-carboxylate
- Ethyl 6-chloro-5-bromopyrazine-2-carboxylate
- Ethyl 6-bromo-5-iodopyrazine-2-carboxylate
Uniqueness
Ethyl 6-bromo-5-chloropyrazine-2-carboxylate is unique due to the presence of both bromine and chlorine atoms on the pyrazine ring. This dual halogenation provides distinct reactivity patterns and potential for diverse chemical transformations compared to its mono-halogenated counterparts .
Properties
Molecular Formula |
C7H6BrClN2O2 |
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Molecular Weight |
265.49 g/mol |
IUPAC Name |
ethyl 6-bromo-5-chloropyrazine-2-carboxylate |
InChI |
InChI=1S/C7H6BrClN2O2/c1-2-13-7(12)4-3-10-6(9)5(8)11-4/h3H,2H2,1H3 |
InChI Key |
PBCJYFMVRXFUIN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(C(=N1)Br)Cl |
Origin of Product |
United States |
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